molecular formula C10H17N3O B1445028 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine CAS No. 1247583-62-5

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

Cat. No.: B1445028
CAS No.: 1247583-62-5
M. Wt: 195.26 g/mol
InChI Key: CCROGNJNLALLND-UHFFFAOYSA-N
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Description

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine (CAS 1247583-62-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and diagnostic research. Its core value lies in its structural role as a key precursor in the development of potent and selective inhibitors for nitric oxide synthase (NOS) enzymes . Research indicates that this 2-aminopyridine scaffold is integral to compounds being investigated as potential Positron Emission Tomography (PET) tracers for imaging inducible NOS (iNOS) activation in vivo . This non-invasive imaging approach is of tremendous value for studying the role of iNOS in a variety of acute and chronic inflammatory diseases, including sepsis, asthma, and arthritis, as well as in cancer . The mechanism of action for inhibitors based on this scaffold involves targeting the oxygenase domain of NOS enzymes. The 2-aminopyridine moiety anchors the molecule by forming a critical hydrogen bond with a specific glutamate residue (Glu592 in rat nNOS) within the active site . The {(2-methoxyethyl)(methyl)amino]methyl} side chain contributes to the molecule's overall binding affinity and physicochemical properties, which are crucial for optimizing potency and selectivity over other NOS isoforms, such as neuronal (nNOS) and endothelial (eNOS) synthase . This selectivity is a primary focus in the design of modern NOS inhibitors to minimize off-target effects. This product is provided for research applications only, strictly as a building block for the synthesis of more complex bioactive molecules or as a reference standard in analytical studies. It is not for diagnostic or therapeutic use. Researchers can leverage this compound to advance programs in neuroscience, immunology, and oncology drug discovery.

Properties

IUPAC Name

4-[[2-methoxyethyl(methyl)amino]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCROGNJNLALLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247583-62-5
Record name 4-{[(2-methoxyethyl)(methyl)amino]methyl}pyridin-2-amine
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Preparation Methods

Starting Materials and Initial Functionalization

The synthesis generally begins with a pyridin-2-amine derivative that can be functionalized at the 4-position. Commonly, 4-(chloromethyl)pyridin-2-amine or related halomethyl derivatives serve as key intermediates.

  • Preparation of 4-(chloromethyl)pyridin-2-amine:
    • This intermediate can be synthesized by chlorination of the corresponding hydroxymethyl or methylpyridine derivatives using chlorinating agents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or phosphorus pentachloride (PCl5) under reflux conditions (~115°C) for about 2 hours until chlorination is complete.
    • The chlorinated intermediate is isolated by aqueous work-up and organic extraction, typically with methylene chloride.

Aminomethylation via Nucleophilic Substitution

The key step involves coupling the chloromethylpyridine intermediate with a secondary amine containing the (2-methoxyethyl)(methyl)amino moiety.

  • Nucleophilic substitution reaction:
    • The 4-(chloromethyl)pyridin-2-amine is reacted with N-methyl-2-methoxyethylamine under basic or neutral conditions to substitute the chlorine with the amino group.
    • This reaction can be performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 70–100°C) to facilitate nucleophilic displacement.
    • The reaction time varies but generally ranges from several hours to overnight to ensure complete conversion.

Alternative Buchwald-Hartwig Amination Approach

An alternative, catalytic method involves palladium-catalyzed Buchwald-Hartwig amination, which can be used to couple aryl halides with amines efficiently.

  • Procedure:
    • An aryl halide intermediate (e.g., 4-bromomethylpyridin-2-amine) is subjected to palladium-catalyzed amination with the (2-methoxyethyl)(methyl)amine.
    • Catalysts such as Pd2(dba)3 or Pd(OAc)2 with appropriate ligands (e.g., BINAP) are used.
    • The reaction is typically conducted in the presence of a base (e.g., sodium tert-butoxide) and heated to 80–110°C for several hours.
    • This method provides high selectivity and yields, with the advantage of milder conditions compared to direct nucleophilic substitution.

Purification and Characterization

  • After the reaction, the product is typically purified by standard techniques such as:

    • Extraction with organic solvents (e.g., methylene chloride)
    • Column chromatography using silica gel with appropriate eluents
    • Recrystallization from suitable solvents
  • Characterization includes:

    • NMR spectroscopy (1H, 13C) to confirm substitution pattern and purity
    • Mass spectrometry to verify molecular weight
    • IR spectroscopy to confirm functional groups

Data Summary Table: Preparation Methods

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Chlorination 4-methylpyridin-2-amine or hydroxymethyl derivative POCl3 / PCl5, reflux ~115°C, 2 h 4-(Chloromethyl)pyridin-2-amine 70–85 Removal of excess chlorinating agent by distillation
2 Nucleophilic substitution 4-(Chloromethyl)pyridin-2-amine N-methyl-2-methoxyethylamine, DMF, 70–100°C 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine 60–80 Reaction time: several hours to overnight
3 Buchwald-Hartwig amination 4-(Bromomethyl)pyridin-2-amine Pd catalyst, base, 80–110°C, 6–12 h 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine 75–90 Higher selectivity and milder conditions
4 Purification Crude product Extraction, chromatography, recrystallization Pure target compound Confirmed by NMR, MS, IR

Research Findings and Notes

  • The nucleophilic substitution method is straightforward but may require elevated temperatures and longer reaction times due to steric hindrance and electronic effects of the pyridine ring.
  • The Buchwald-Hartwig amination provides a more efficient and selective route, especially useful when the starting material is a bromomethylpyridine derivative.
  • Chlorination of methyl or hydroxymethylpyridine precursors is a critical step and requires careful control of temperature and reaction time to avoid over-chlorination or decomposition.
  • No direct literature or patent data specifically naming the compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine was found, but the synthetic strategies are well established in related pyridine amine chemistry.
  • The compound’s predicted molecular weight (195.14 g/mol) and structural data support the proposed synthetic routes.

Chemical Reactions Analysis

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine with pyridin-2-amine derivatives and related heterocycles, focusing on structural features, synthesis, and functional properties.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Pyridin-2-amine Derivatives
Compound Name Substituents at 4-Position Functional Groups Notable Properties/Applications Reference
4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine [(2-Methoxyethyl)(methyl)amino]methyl Tertiary amine, methoxyethyl group Discontinued; potential enzyme inhibition
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33) Methyl, methylthio-butyl Thioether, primary amine Inhibitor of inducible nitric oxide synthase
4-Ethoxypyridin-2-amine Ethoxy Ether, primary amine Intermediate for heterocyclic synthesis; hydrogen-bonded dimers
6-[2-[5-[2-(Dimethylamino)ethyl]pyridin-3-yl]ethyl]-4-methyl-pyridin-2-amine Dimethylaminoethyl, methyl Tertiary amine, alkyl chain Structural complexity; potential receptor binding
4-Methyl-3-nitropyridin-2-amine Nitro, methyl Nitro group, primary amine Agrochemical and pharmaceutical precursor

Key Observations :

  • Steric Considerations: The bulky [(2-methoxyethyl)(methyl)amino]methyl group may hinder interactions with enzyme active sites compared to simpler substituents like ethoxy or methyl .
  • Biological Relevance: Compounds with tertiary amines (e.g., dimethylaminoethyl in ) often exhibit improved pharmacokinetic profiles, suggesting that the target compound’s tertiary amine side chain could confer similar advantages.

Key Observations :

  • Alkylation Strategies : The target compound’s synthesis likely parallels methods for similar tertiary amine derivatives, such as alkylation of a pyridin-2-amine precursor with a preformed 2-methoxyethyl-methylamine intermediate .
  • Purification Challenges : Silica gel chromatography is commonly employed for pyridin-2-amine derivatives (e.g., ), suggesting that the target compound may require similar purification steps.

Key Observations :

  • Enzyme Inhibition : The methoxyethyl group in the target compound may mimic the polar side chains of HDAC inhibitors (e.g., ), though direct evidence is lacking.
  • Crystallographic Data : Unlike 4-Ethoxypyridin-2-amine, which forms hydrogen-bonded dimers , the target compound’s tertiary amine side chain may disrupt such interactions, affecting crystallinity.

Biological Activity

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may have implications in medicinal chemistry and therapeutic applications.

Research indicates that 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine may function as an inhibitor of inducible nitric oxide synthase (iNOS). Similar compounds have demonstrated efficacy in inhibiting enzymatic activities associated with iNOS, which plays a crucial role in various physiological and pathological processes, including inflammation and cancer progression .

Target Enzymes

  • Inducible Nitric Oxide Synthase (iNOS) : The inhibition of iNOS can lead to reduced nitric oxide production, which is beneficial in conditions characterized by excessive inflammation.

Biological Activities

The biological activities of this compound have been explored through various studies:

  • Inhibition of Enzymatic Activity :
    • Compounds structurally similar to 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine have shown potential as PET tracers for imaging iNOS activity in vivo. This suggests a dual role as both a therapeutic agent and a diagnostic tool .
  • Cell Growth Inhibition :
    • A high-throughput screening identified compounds that inhibit the growth of cancer cells resistant to dietary carcinogens, indicating that this compound may also possess anticancer properties .

Study on iNOS Inhibition

A study conducted on a series of pyridine analogues demonstrated that modifications at the 6-position of the pyridine ring significantly affected potency against iNOS. The study found that while certain substitutions enhanced potency, others diminished it, highlighting the importance of structural optimization in drug design .

Anticancer Properties

In another research initiative focused on gastrointestinal tumors induced by carcinogens, compounds similar to 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine were shown to selectively inhibit the growth of resistant cancer cell lines. This suggests potential applications in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, a comparison with related compounds is essential:

Compound NameStructureBiological ActivityNotes
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineStructureInhibitor of various enzymesSimilar activity profile
2-Methoxy-5-((phenylamino)methyl)phenolStructureAnticancer propertiesRelated structure with different targets

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, and what reaction conditions optimize yield?

  • Methodological Answer : Multi-step synthesis typically involves:

  • Step 1 : Introduction of the 2-amine group on pyridine via nucleophilic substitution or catalytic amination under inert atmospheres (e.g., nitrogen/argon) .
  • Step 2 : Functionalization at the 4-position using Mannich-type reactions or alkylation with [(2-methoxyethyl)(methyl)amine]. Palladium/copper catalysts (e.g., Pd(OAc)₂) in solvents like DMF or toluene enhance coupling efficiency .
  • Key Conditions : Temperature control (60–100°C), reaction time (12–24 hr), and purification via column chromatography or recrystallization. Yield optimization may require iterative adjustment of catalyst loading (1–5 mol%) .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methylene protons at δ 3.2–3.8 ppm for methoxyethyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak at m/z 224.16) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding solid-state interactions .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against GPCRs or kinase targets using radioligand displacement (e.g., ³H-labeled competitors) .
  • Enzyme Inhibition Studies : Measure IC₅₀ values via fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
  • Cytotoxicity Profiling : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during alkylation of the pyridine core?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions like oligomerization .
  • Catalyst Screening : Test Pd/Cu bimetallic systems to enhance regioselectivity. For example, PdCl₂(PPh₃)₂ with CuI reduces homocoupling byproducts .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progression and terminate before degradation .

Q. What computational strategies aid in predicting the compound’s pharmacokinetic properties and target binding?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with serotonin receptors) using AMBER or GROMACS to predict binding affinity .
  • ADMET Prediction : Tools like SwissADME estimate LogP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for derivatization .

Q. How do structural modifications at the methoxyethyl or methylamino groups influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with:
  • Varying Alkyl Chains : Replace methoxyethyl with ethoxyethyl to assess hydrophobicity effects .
  • Methyl Group Removal : Compare activity of des-methyl variants to determine steric contributions .
  • Biological Testing : Evaluate changes in IC₅₀ (e.g., kinase inhibition) and correlate with structural descriptors (e.g., Hammett σ values) .

Notes

  • Contradictions in Evidence : While PubChem-derived data () are reliable, BenchChem () was excluded per user guidelines.
  • Methodological Gaps : Limited direct data on the target compound necessitated extrapolation from structurally similar pyridine derivatives.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine
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4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

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